molecular formula C13H19NO B1314411 [3-(Piperidinomethyl)phenyl]methanol CAS No. 73278-91-8

[3-(Piperidinomethyl)phenyl]methanol

Cat. No. B1314411
CAS RN: 73278-91-8
M. Wt: 205.3 g/mol
InChI Key: NZKXLHGCZWDXGE-UHFFFAOYSA-N
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Description

“[3-(Piperidinomethyl)phenyl]methanol” is an organic compound with a complex molecular structure. It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular formula of “[3-(Piperidinomethyl)phenyl]methanol” is C13H19NO . The molecular weight is 205.3 g/mol .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

[3-(Piperidinomethyl)phenyl]methanol: serves as a precursor in the synthesis of piperidine derivatives, which are crucial in drug design. These derivatives are present in over twenty classes of pharmaceuticals and exhibit a wide range of biological activities .

Development of Anticancer Agents

Piperidine derivatives, synthesized using [3-(Piperidinomethyl)phenyl]methanol , have shown promise as anticancer agents. They are being explored for their potential to inhibit cancer cell growth and metastasis .

Antimicrobial and Antifungal Applications

The compound’s derivatives are also being investigated for their antimicrobial and antifungal properties. This could lead to the development of new treatments for various infections .

Neuropharmacological Research

In neuropharmacology, [3-(Piperidinomethyl)phenyl]methanol derivatives are used to study their effects on the central nervous system, potentially leading to new treatments for Alzheimer’s and other neurodegenerative diseases .

Analgesic and Anti-inflammatory Drugs

Researchers are utilizing this compound to develop analgesic and anti-inflammatory drugs, exploring its efficacy in pain management and inflammation reduction .

Cardiovascular Drug Development

The cardiovascular applications of [3-(Piperidinomethyl)phenyl]methanol derivatives include the development of drugs to manage hypertension and other heart-related conditions .

Antipsychotic Medications

Derivatives of [3-(Piperidinomethyl)phenyl]methanol are being studied for their antipsychotic properties, which could be beneficial in treating various psychiatric disorders .

Antiviral and Antimalarial Research

Finally, the compound’s derivatives are part of ongoing research in antiviral and antimalarial drug development, aiming to combat viruses and malaria parasites .

Safety And Hazards

“[3-(Piperidinomethyl)phenyl]methanol” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or inhaled .

properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-13-6-4-5-12(9-13)10-14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKXLHGCZWDXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428215
Record name [3-(Piperidinomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Piperidinomethyl)phenyl]methanol

CAS RN

73278-91-8
Record name 3-(1-Piperidinylmethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73278-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Piperidinomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (5 g) was added portionwise to a stirred solution of methyl 3-piperidinocarbonylbenzoate (12.9 g) in dry tetrahydrofuran (200 ml) under nitrogen and the mixture was stirred under reflux for 3 hours. Excess reducing agent was destroyed by the dropwise addition of water under nitrogen with cooling. The reaction mixture was filtered through diatomaceous earth (sold under the trade name CELITE) which was washed with water and ethyl acetate and then the organic layer was separated. The aqueous layer was washed with ethyl acetate. The combined extracts were washed with water, dried and evaporated to give 3-piperidinomethylbenzylalcohol.
Quantity
5 g
Type
reactant
Reaction Step One
Name
methyl 3-piperidinocarbonylbenzoate
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-(1-piperidinylmethyl)benzoic acid, methyl ester (17.56 g) and lithium aluminium hydride (2.58 g) in tetrahydrofuran (500 ml) was stirred at room temperature for 30 h and quenched with water. The solid was removed by filtration and the filtrate distilled to give the title compound as a colourless oil (11.1 g) b.p. 135° (10-1 mm). TLC silica; ether; Rf 0.2.
Quantity
17.56 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Mikó, X Ligneau, HH Pertz, JM Arrang… - Bioorganic & medicinal …, 2004 - Elsevier
Recent bioisoteric replacements in histamine H 3 receptor ligands with an exchange of the imidazole moiety by a piperidino group as well as of the trimethylene chain in 4-((3-phenoxy)…
Number of citations: 23 www.sciencedirect.com

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